molecular formula C21H32N2O5 B4144892 1-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid

1-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid

Cat. No.: B4144892
M. Wt: 392.5 g/mol
InChI Key: ZNEWFDBESYTSCQ-UHFFFAOYSA-N
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Description

1-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an allyl group, dimethylphenoxy moiety, and an ethylpiperazine core. The oxalate salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid typically involves multiple steps. One common method includes the following steps:

    Allylation: The initial step involves the allylation of 2,4-dimethylphenol using an allyl halide in the presence of a base such as potassium carbonate.

    Etherification: The allylated product is then subjected to etherification with 2-chloroethylamine hydrochloride in the presence of a base like sodium hydroxide to form the intermediate 2-(2-allyl-4,6-dimethylphenoxy)ethylamine.

    Piperazine Formation: The intermediate is then reacted with 4-ethylpiperazine under reflux conditions to form the final compound.

    Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: The compound can undergo reduction reactions, particularly at the allyl group, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Epoxides, aldehydes, and carboxylic acids.

    Reduction: Alkanes and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The allyl and phenoxy groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Eugenol (4-allyl-2-methoxyphenol): Shares the allyl group and phenolic structure but differs in the presence of methoxy and hydroxyl groups.

    N-allyl-N-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate: Similar structure but with different substituents on the piperazine ring.

Uniqueness

1-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid is unique due to its combination of an allyl group, dimethylphenoxy moiety, and ethylpiperazine core. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O.C2H2O4/c1-5-7-18-15-16(3)14-17(4)19(18)22-13-12-21-10-8-20(6-2)9-11-21;3-1(4)2(5)6/h5,14-15H,1,6-13H2,2-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEWFDBESYTSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOC2=C(C=C(C=C2CC=C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 2
1-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 3
1-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 4
1-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 5
1-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 6
1-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid

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